REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:12])[CH2:3][CH2:4][CH2:5][NH:6][C:7](=[O:11])[C:8]([CH3:10])=[CH2:9].[CH2:13]1[S:18](=[O:20])(=[O:19])[O:17][CH2:16][CH2:15][CH2:14]1.CC(C)=O.CO>C(#N)C>[S:18]([CH2:13][CH2:14][CH2:15][CH2:16][N+:2]([CH2:3][CH2:4][CH2:5][NH:6][C:7](=[O:11])[C:8]([CH3:10])=[CH2:9])([CH3:12])[CH3:1])([O-:17])(=[O:20])=[O:19]
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Name
|
|
Quantity
|
130 g
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Type
|
reactant
|
Smiles
|
CN(CCCNC(C(=C)C)=O)C
|
Name
|
|
Quantity
|
104 g
|
Type
|
reactant
|
Smiles
|
C1CCCOS1(=O)=O
|
Name
|
|
Quantity
|
380 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
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Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for one hour
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cooling, to the reaction mixture
|
Type
|
FILTRATION
|
Details
|
The crystals deposited were collected by filtration
|
Type
|
WASH
|
Details
|
thoroughly washed with acetone
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])CCCC[N+](C)(C)CCCNC(C(=C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 200 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |